![molecular formula C26H22N4O3S B2979037 N-苄基-2-[[3-(3-甲氧基苯基)-4-氧代-5H-嘧啶并[5,4-b]吲哚-2-基]硫代]乙酰胺 CAS No. 536706-72-6](/img/structure/B2979037.png)
N-苄基-2-[[3-(3-甲氧基苯基)-4-氧代-5H-嘧啶并[5,4-b]吲哚-2-基]硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a colorless sheet-shaped crystal suitable for X-ray diffraction .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups including a benzyl group, a methoxyphenyl group, and a pyrimido[5,4-b]indol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the formation of a benzyl group, followed by the addition of a methoxyphenyl group .科学研究应用
抗菌活性
N-取代苯并咪唑衍生物,包括与 N-苄基-2-[[3-(3-甲氧基苯基)-4-氧代-5H-嘧啶并[5,4-b]吲哚-2-基]硫代]乙酰胺相关的化合物,已对其抗菌特性进行了系统分析。例如,某些衍生物已显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 的显着抗菌活性,其中一些比标准药物沙美西林强 6 倍 (Chaudhari et al., 2020)。此外,衍生自相关化合物的 novel 结构已对胃病原体幽门螺杆菌表现出有效且选择性的活性,显示出作为 novel 抗幽门螺杆菌剂的潜力 (Carcanague et al., 2002)。
抗癌潜力
具有类似结构骨架的化合物已被合成,作为参与癌细胞增殖的关键酶(如胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR))的潜在双重抑制剂。一项研究重点介绍了类似物的合成,该类似物对这些酶表现出有效的双重抑制活性,表明抗癌药物开发的一个有前途的途径 (Gangjee et al., 2008)。
胃肠道疾病的酶抑制
已探索相关化合物抑制 (H+, K+)-ATPase 酶的能力,该酶是胃酸分泌的关键参与者。这种作用提供了一种治疗胃肠道疾病(如消化性溃疡)的潜在机制,通过减少酸分泌 (Kohl et al., 1992)。
传染病的抗叶酸活性
关于合成经典和非经典 6-芳基硫代-2,4-二氨基-5-乙基吡咯并[2,3-d]嘧啶作为抗叶酸的研究表明,这些化合物是有效的二氢叶酸还原酶 (DHFR) 抑制剂。它们具有作为抗肿瘤剂和治疗免疫功能低下患者中机会性病原体引起的感染的潜力 (Gangjee et al., 2007)。
抗溃疡药物的开发
苯并咪唑衍生物已被合成并测试其抗溃疡活性,显示出作为治疗溃疡的治疗剂的希望,通过潜在抑制胃酸分泌或保护胃粘膜 (Madala, 2017)。
属性
IUPAC Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-33-19-11-7-10-18(14-19)30-25(32)24-23(20-12-5-6-13-21(20)28-24)29-26(30)34-16-22(31)27-15-17-8-3-2-4-9-17/h2-14,28H,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCSEPLIMCLIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。